

Application Note: Quantitative Analysis of N,4-Dimethylpyridin-2-amine

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Compound of Interest

Compound Name: *N,4-dimethylpyridin-2-amine*

CAS No.: 45699-12-5

Cat. No.: B2374700

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Abstract & Scope

This guide provides validated protocols for the quantification of **N,4-dimethylpyridin-2-amine** (C₇H₁₀N₂, MW: 122.17 g/mol).^{[1][2]} This molecule acts as a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) and may exist as a process-related impurity.^{[1][2]} Due to its secondary amine structure, it is also a potential precursor for N-nitroso compounds (nitrosamines), necessitating high-sensitivity screening.^{[1][2]}

We present two distinct methodologies:

- Method A (HPLC-UV): A robust method for Process Control and Assay (Limit of Quantitation: ~0.05%).^{[1][2]}
- Method B (LC-MS/MS): A trace-level method for Genotoxic Impurity (GTI) screening (Limit of Quantitation: <10 ppb).^{[1][2]}

Chemical Context & Analytical Challenges

The Molecule^[3]

- Systematic Name: **N,4-dimethylpyridin-2-amine**^{[1][2]}
- CAS Registry Number: 134989-29-2 (Isomer specific)^{[1][2]}

- Molecular Formula: $C_7H_{10}N_2$ ^{[1][2][3]}
- Functional Groups: Pyridine ring (basic), Secondary amine (N-methyl), Methyl group (C4).^{[1][2]}
- Isomer Warning: This compound is a structural isomer of 4-Dimethylaminopyridine (DMAP) and 2-Amino-4,6-dimethylpyridine.^{[1][2]} Chromatographic selectivity is required to distinguish it from these common reagents.

Physicochemical Challenges

- Basicity (pKa): The pKa of the ring nitrogen in 2-aminopyridines is typically 6.8 – 7.5.^{[1][2]} At neutral pH, the molecule is partially ionized, leading to severe peak tailing on standard silica C18 columns due to silanol interactions.
- Nitrosamine Risk: As a secondary amine, this molecule falls under the scope of ICH M7 and recent FDA/EMA nitrosamine risk assessment requirements. It can react with nitrosating agents to form N-nitroso-N,4-dimethylpyridin-2-amine.^{[1][2]}

Method A: HPLC-UV (Process Control)

Objective: Routine quantification of **N,4-dimethylpyridin-2-amine** in reaction mixtures or crude API.

Rationale: The "High pH" Strategy

To eliminate peak tailing without using ion-pairing reagents (which degrade column life), this method utilizes a High pH (pH 10.0) mobile phase.^{[1][2]} At this pH, the amine is fully deprotonated (neutral), increasing its hydrophobicity and retention on the C18 phase while suppressing ionic interactions with residual silanols.

Chromatographic Conditions

Parameter	Specification
Column	Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 μm (or equivalent Hybrid particle column stable to pH 12)
Mobile Phase A	10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide
Mobile Phase B	Acetonitrile (HPLC Grade)
Flow Rate	1.0 mL/min
Column Temp	40°C
Detection	UV @ 245 nm (λ_{max} for aminopyridines) and 210 nm
Injection Vol	10 μL

Gradient Table[1][2]

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
12.0	40	60
15.0	10	90
17.0	10	90
17.1	95	5
22.0	95	5

System Suitability Criteria (SST)

- Tailing Factor (Tf): NMT 1.5 (Critical for amines).[1][2]
- Resolution (Rs): > 2.0 between **N,4-dimethylpyridin-2-amine** and any adjacent isomer (e.g., DMAP).[1][2]

- RSD (n=6): < 2.0% for area response.[1][2]

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantification of **N,4-dimethylpyridin-2-amine** at ppm/ppb levels in final drug substance, supporting ICH M7 compliance.

Rationale: The "Acidic Ionization" Strategy

For Mass Spectrometry, we switch to an acidic mobile phase (Formic Acid) to ensure the pyridine nitrogen is fully protonated (

), maximizing sensitivity in Positive Electrospray Ionization (ESI+).[2]

LC Parameters[2][5][6][7]

Parameter	Specification
Column	Agilent Poroshell 120 EC-C18, 100 x 3.0 mm, 2.7 µm
Mobile Phase A	0.1% Formic Acid in Water (LC-MS Grade)
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.5 mL/min

MS/MS Parameters (Sciex QTRAP / Waters Xevo)

- Ionization: ESI Positive (+)[1][2]
- Scan Mode: Multiple Reaction Monitoring (MRM)
- Precursor Ion: 123.2 m/z

[1][2]

MRM Transitions Table:

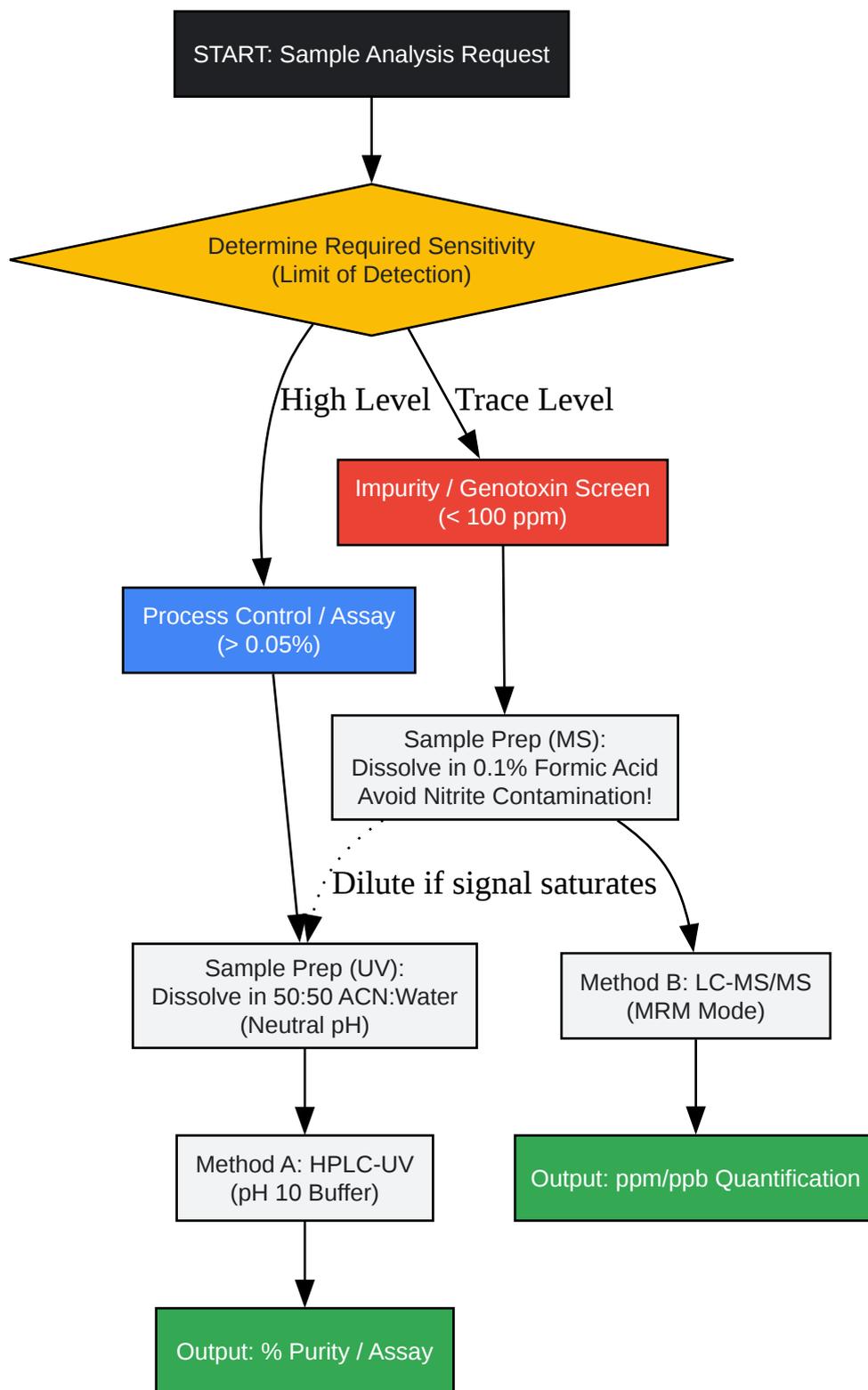
Precursor (m/z)	Product (m/z)	Dwell (ms)	Collision Energy (V)	Role
123.2	94.1	100	25	Quantifier (Loss of N-methyl + ring cleavage)
123.2	80.1	100	35	Qualifier
123.2	108.1	100	20	Qualifier (Loss of methyl)

“

Note: The transition 123.2 -> 94.1 is highly specific to the aminopyridine core.^[1] Optimize Collision Energy (CE) for your specific instrument.^{[1][2]}

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for selecting the appropriate method and the critical sample preparation steps to avoid artifacts (e.g., in situ nitrosation).



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Caption: Decision matrix for selecting between High-pH HPLC (Method A) and Acidic LC-MS/MS (Method B) based on sensitivity requirements.

Method Validation (ICH Q2 Guidelines)

To ensure trustworthiness, the following validation parameters must be established in your laboratory.

Specificity (Stress Testing)

Inject the target analyte alongside its structural isomers (e.g., 4-DMAP).[1][2]

- Requirement: Baseline separation ($R_s > 1$).[1][2]5) between **N,4-dimethylpyridin-2-amine** and DMAP.[1][2]
- Why? Both have MW 122.[1][2][3]17. MS cannot distinguish them by parent mass alone; chromatographic separation is mandatory.[1][2]

Linearity & Range

- HPLC-UV: 0.1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$ ($R^2 > 0.999$).[1][2]
- LC-MS/MS: 1.0 ng/mL to 100 ng/mL (Weighted $1/x^2$ regression).[1][2]

Accuracy (Recovery)

Spike the analyte into the sample matrix (API or formulation) at 50%, 100%, and 150% of the target limit.

- Acceptance: 85-115% recovery.[1][2]
- Troubleshooting: If recovery is low in LC-MS, check for Matrix Effects (Ion Suppression).[1][2] Use a Deuterated Internal Standard (e.g., **N,4-dimethylpyridin-2-amine-d3**) if available, or use Standard Addition.[1][2]

Troubleshooting & "The Scientist's Perspective" Peak Tailing[2]

- Observation: Broad, tailing peaks in Method A.
- Root Cause: pH of the mobile phase has dropped below 9.0, or the column has exposed silanols.
- Fix: Freshly prepare Ammonium Bicarbonate buffer (it is volatile and pH shifts over time).[1]
[2] Ensure the column is a "Hybrid" (BEH/Gemini/Triart) type, not standard silica.[2]

Carryover

- Observation: Analyte appears in blank injections.[1][2]
- Root Cause: Amines stick to stainless steel and plastic injector parts.[1][2]
- Fix: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1][2] The acid helps protonate and solubilize the amine from surfaces.[2]

Ghost Peaks (Nitrosamine Formation)[1][2]

- Observation: In LC-MS, a peak appears at M+29 (m/z 152) during stability studies.
- Root Cause: In situ reaction of **N,4-dimethylpyridin-2-amine** with nitrites in the solvent or air to form the N-Nitroso derivative.[1][2]
- Fix: Avoid using nitrite-containing vials or solvents. Add Sulfamic Acid to the sample diluent to scavenge nitrites if necessary.[2]

References

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